molecular formula C8H5F5O B14049151 1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene

Cat. No.: B14049151
M. Wt: 212.12 g/mol
InChI Key: KFZZCKCAOZRZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene typically involves difluoromethylation reactions. These reactions can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . For instance, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer CF2H groups to aromatic substrates . The precise reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents, metal-based catalysts, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield a variety of substituted aromatic compounds, while oxidation and reduction reactions produce corresponding oxidized or reduced products .

Scientific Research Applications

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect various molecular pathways, leading to specific chemical or biological effects . The precise molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic compounds such as trifluoromethyl ethers and other difluoromethylated benzenes .

Uniqueness

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and the presence of a difluoromethoxy group. This unique structure imparts distinct chemical properties and reactivity compared to other fluorinated aromatic compounds .

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(difluoromethoxy)-4,5-difluoro-2-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2

InChI Key

KFZZCKCAOZRZSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)OC(F)F)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.